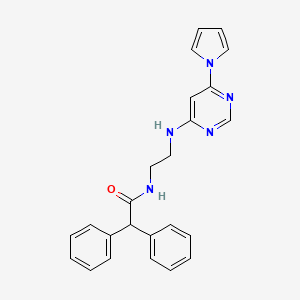
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide” is a complex organic compound that contains several functional groups and rings, including a pyrrole ring and a pyrimidine ring . Pyrrole is a five-membered aromatic ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms . These structures are often found in biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a pyrrole ring and a pyrimidine ring. These rings are part of larger structures known as heterocycles, which are cyclic compounds that contain atoms of at least two different elements . Heterocycles are common in a wide range of products, including pharmaceuticals, dyes, and plastics .Scientific Research Applications
DHFR Inhibition and Antitumor Activity
One major area of research application for compounds similar to N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide is their use as inhibitors of dihydrofolate reductase (DHFR) and as potential antitumor agents. For example, Gangjee et al. (2007) synthesized a compound as a potential DHFR inhibitor and antitumor agent, showing excellent inhibition of human DHFR and inhibition of tumor cell growth in culture (Gangjee et al., 2007). Similarly, another study by Gangjee et al. (2003) designed and synthesized compounds as potent dual inhibitors of thymidylate synthase (TS) and DHFR, exhibiting significant inhibition against human DHFR (Gangjee et al., 2003).
Antimicrobial Properties
Research has also explored the antimicrobial properties of similar compounds. For instance, Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, showing good antibacterial and antifungal activities (Hossan et al., 2012).
Anticancer and Anti-Inflammatory Activity
Furthermore, compounds in this category have been studied for their potential as anticancer and anti-inflammatory agents. For example, Rahmouni et al. (2016) synthesized a series of compounds with promising anticancer and anti-5-lipoxygenase activities, highlighting the potential of these compounds in cancer and inflammation treatments (Rahmouni et al., 2016).
Dual Inhibition of TS and DHFR
The dual inhibition of TS and DHFR is another significant research focus. Gangjee et al. (2006) designed and synthesized compounds as potential dual TS and DHFR inhibitors, with potent inhibitory effects on human TS and DHFR (Gangjee et al., 2006).
Future Directions
properties
IUPAC Name |
2,2-diphenyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c30-24(23(19-9-3-1-4-10-19)20-11-5-2-6-12-20)26-14-13-25-21-17-22(28-18-27-21)29-15-7-8-16-29/h1-12,15-18,23H,13-14H2,(H,26,30)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMLRHASKBXQMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCNC3=CC(=NC=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

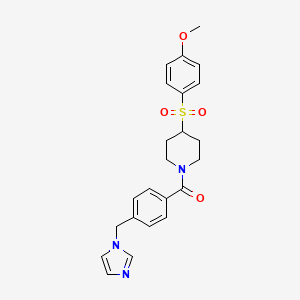
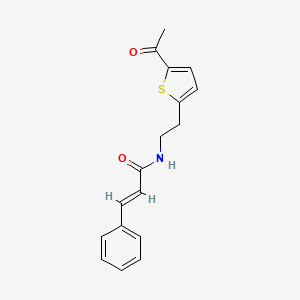
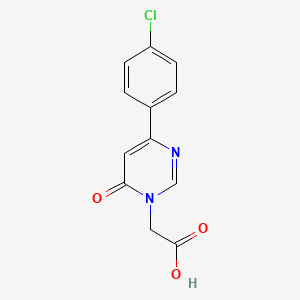
![1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2777199.png)
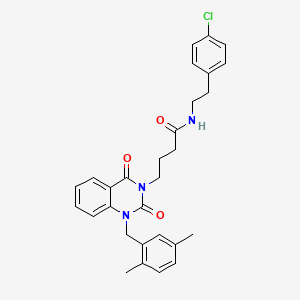
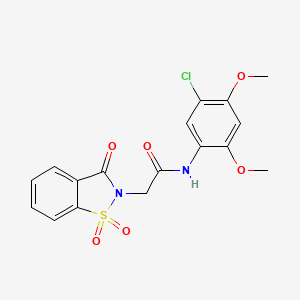
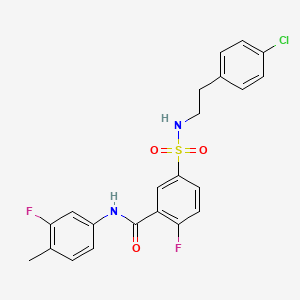

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide](/img/structure/B2777207.png)
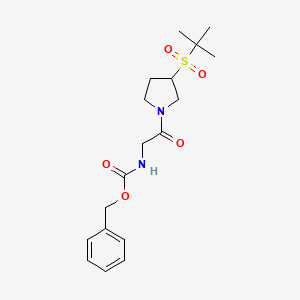
![2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B2777212.png)
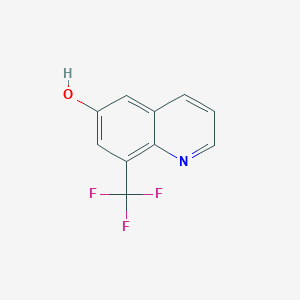
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2777214.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2777215.png)